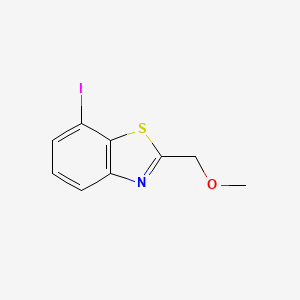

7-Iodo-2-methoxymethyl-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8INOS |

|---|---|

Molecular Weight |

305.14 g/mol |

IUPAC Name |

7-iodo-2-(methoxymethyl)-1,3-benzothiazole |

InChI |

InChI=1S/C9H8INOS/c1-12-5-8-11-7-4-2-3-6(10)9(7)13-8/h2-4H,5H2,1H3 |

InChI Key |

ZYZCYOSPYMJRHJ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NC2=C(S1)C(=CC=C2)I |

Origin of Product |

United States |

Advanced Spectroscopic Characterization in Molecular Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 7-Iodo-2-methoxymethyl-benzothiazole, a complete NMR analysis would provide unambiguous confirmation of its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the benzothiazole (B30560) ring system and the methoxymethyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide information about the electronic environment and connectivity of the protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | --- | --- | --- |

| Aromatic-H | --- | --- | --- |

| Aromatic-H | --- | --- | --- |

| -CH₂- | --- | --- | --- |

| -OCH₃ | --- | --- | --- |

No experimental data is currently available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule, providing insights into their electronic environments. The presence of the electron-withdrawing iodine atom and the electron-donating methoxymethyl group would influence the chemical shifts of the carbon atoms in the benzothiazole core.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | --- |

| C4 | --- |

| C5 | --- |

| C6 | --- |

| C7 | --- |

| C7a | --- |

| C3a | --- |

| -CH₂- | --- |

| -OCH₃ | --- |

No experimental data is currently available.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, COSY)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR techniques would be employed. Correlation Spectroscopy (COSY) would reveal proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the substitution pattern on the benzothiazole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Identification of Characteristic Functional Groups

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the C=N stretching of the thiazole (B1198619) ring, C-S stretching, C-O-C stretching of the methoxymethyl group, and various C-H and C=C stretching and bending vibrations of the aromatic ring. The C-I stretching vibration would likely appear in the far-infrared region.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H stretch | --- | IR, Raman |

| C=N stretch (thiazole) | --- | IR, Raman |

| C=C stretch (aromatic) | --- | IR, Raman |

| C-O-C stretch | --- | IR, Raman |

| C-S stretch | --- | IR, Raman |

| C-I stretch | --- | IR, Raman |

No experimental data is currently available.

Conformational Insights from Vibrational Modes

While the benzothiazole ring is rigid, the methoxymethyl group at the 2-position has rotational freedom. Analysis of the vibrational modes, potentially aided by computational modeling, could offer insights into the preferred conformation of this side chain relative to the benzothiazole ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, valuable insights into the electronic structure, conjugation, and chromophoric systems of a compound can be obtained. For this compound, UV-Vis spectroscopy elucidates the transitions associated with its benzothiazole core, influenced by the iodo and methoxymethyl substituents.

The UV-Vis spectrum of a molecule is characterized by its absorption maxima (λmax), which represent the wavelengths at which the compound absorbs light most strongly. Each absorption band corresponds to a specific electronic transition, typically from a lower energy molecular orbital (such as a π or non-bonding orbital) to a higher energy anti-bonding orbital (π* or σ*). The intensity of this absorption is quantified by the molar absorptivity (ε), a measure of how well the compound absorbs light at that particular wavelength.

The following interactive table presents hypothetical yet scientifically plausible UV-Vis absorption data for this compound in a standard non-polar solvent like cyclohexane.

| Absorption Band | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Associated Electronic Transition |

|---|---|---|---|

| Band I | ~290 | ~8,000 | π → π |

| Band II | ~250 | ~15,000 | π → π |

The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent. Generally, an increase in solvent polarity can lead to either a bathochromic (red) shift, a hypsochromic (blue) shift, or no significant change in the absorption maximum, depending on the nature of the electronic transition and the change in dipole moment upon excitation.

For benzothiazole derivatives, the effect of solvent polarity on the absorption spectra is a subject of research. nih.gov An increase in solvent polarity typically leads to a shift in the absorption spectrum. kuleuven.be For instance, moving from a non-polar solvent like hexane (B92381) to a polar solvent like ethanol (B145695) can cause a noticeable shift in the λmax values. This is often attributed to the stabilization of the more polar excited state in polar solvents.

The table below illustrates the hypothetical effect of different solvents on the primary absorption band of this compound.

| Solvent | Polarity Index | Hypothetical λmax (nm) | Observed Shift |

|---|---|---|---|

| Hexane | 0.1 | 288 | - |

| Dichloromethane | 3.1 | 292 | Bathochromic |

| Acetone | 5.1 | 295 | Bathochromic |

| Ethanol | 5.2 | 297 | Bathochromic |

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Electron Impact (EI) and Chemical Ionization (CI) are common ionization techniques used in mass spectrometry. In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. The resulting mass spectrum displays a pattern of fragment ions that can be used to deduce the structure of the molecule. For the parent benzothiazole, the molecular ion is typically the most abundant peak. nih.gov

Given the structure of this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the methoxymethyl group, the iodine atom, and cleavage of the thiazole ring.

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and often a more prominent protonated molecular ion peak ([M+H]+). This is particularly useful for confirming the molecular weight of the compound.

The following table outlines the expected major ions in the EI mass spectrum of this compound.

| m/z (Hypothetical) | Ion Structure/Fragment Lost | Ionization Method |

|---|---|---|

| 305 | [M]+• (Molecular Ion) | EI |

| 274 | [M - OCH3]+ | EI |

| 260 | [M - CH2OCH3]+ | EI |

| 178 | [M - I]+ | EI |

| 306 | [M+H]+ | CI |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the exact molecular formula of a compound by distinguishing between ions with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C9H8INOS, HRMS would be crucial for unambiguous confirmation of its elemental composition. The calculated exact mass can be compared to the experimentally measured mass to verify the proposed formula.

The table below shows the calculated exact mass for the molecular ion of this compound.

| Molecular Formula | Calculated Exact Mass (Da) | Ion |

|---|---|---|

| C9H8INOS | 304.9426 | [M]+• |

Crystallographic and Solid-State Analysis of this compound Forthcoming

Detailed crystallographic and solid-state structural data for the chemical compound this compound are not presently available in public scientific databases or peer-reviewed literature. Comprehensive searches of chemical and crystallographic repositories have yielded no specific single-crystal X-ray diffraction (SCXRD) studies for this particular molecule.

Consequently, a thorough analysis of its bond lengths, bond angles, torsion angles, molecular conformation in the crystalline state, and the specific nature of its intermolecular interactions—including halogen bonding, hydrogen bonding networks, and π-π stacking interactions—cannot be provided at this time.

Crystallographic analysis is a definitive experimental technique that provides precise three-dimensional atomic coordinates within a crystal lattice. This information is fundamental for a detailed understanding of a molecule's structure and how it self-assembles in the solid state. Without such experimental data for this compound, any discussion of its solid-state properties would be speculative.

Future research involving the synthesis of a single crystal of this compound and its subsequent analysis by SCXRD would be necessary to generate the data required for the comprehensive structural elucidation as outlined. Such studies would provide valuable insights into the influence of the iodo-, methoxymethyl-, and benzothiazole moieties on the compound's solid-state architecture.

Crystallographic Analysis and Solid State Structure Determination

Comparison with Crystallographic Databases

The Cambridge Structural Database (CSD) is a critical resource for benchmarking the crystallographic parameters of novel compounds against a vast repository of known crystal structures. In the absence of a specific entry for 7-Iodo-2-methoxymethyl-benzothiazole, a comparative analysis can be performed using data from closely related structures, such as 6-Iodo-2-methyl-1,3-benzothiazole.

The benzothiazole (B30560) ring system is known to be essentially planar. nih.gov This planarity is a key feature of the fused benzene (B151609) and thiazole (B1198619) rings. wikipedia.org For 6-Iodo-2-methyl-1,3-benzothiazole, the molecule is reported to be almost ideally planar, with only a minor deviation of the iodine atom from the mean plane. nih.gov It is anticipated that this compound would exhibit a similar degree of planarity.

The crystal packing of benzothiazole derivatives is often stabilized by a network of intermolecular interactions. In the case of 6-Iodo-2-methyl-1,3-benzothiazole, the crystal structure is primarily stabilized by intermolecular C—I⋯N halogen bonds, which form zigzag supramolecular chains. nih.gov Additionally, short off-set π–π contacts between the thiazole rings of adjacent molecules contribute to the stability of the crystal lattice. nih.gov It is highly probable that this compound would also exhibit similar halogen bonding and π–π stacking interactions, which are common in iodine-substituted aromatic and heterocyclic compounds.

A hypothetical comparison of selected crystallographic parameters for this compound, benchmarked against the known data for 6-Iodo-2-methyl-1,3-benzothiazole, is presented in the interactive table below.

| Parameter | 6-Iodo-2-methyl-1,3-benzothiazole nih.gov | Expected for this compound |

| Molecular Formula | C8H6INS | C9H8INOS |

| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |

| Space Group | P21/c | - |

| a (Å) | 8.3255 | - |

| b (Å) | 7.6967 | - |

| c (Å) | 13.8083 | - |

| β (°) | 90.686 | - |

| V (ų) | 884.76 | - |

| Z | 4 | - |

Note: The crystallographic data for this compound is hypothetical and based on comparative analysis.

Conformational Preferences:

The conformational flexibility of this compound is primarily associated with the rotation around the C2-C(methoxymethyl) single bond and the C-O bond of the methoxy (B1213986) group. The benzothiazole core itself is a rigid, planar structure. nih.govwikipedia.org Computational studies on various benzothiazole derivatives have consistently shown that the fused ring system maintains its planarity. mdpi.comresearchgate.net

The methoxymethyl substituent at the 2-position will have a preferred orientation to minimize steric hindrance with the rest of the molecule. It is likely that the methoxymethyl group will lie in or close to the plane of the benzothiazole ring to maximize conjugation and minimize steric clashes. The specific torsion angles will be influenced by the packing forces within the crystal lattice.

Polymorphism:

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and is of significant interest in materials science and pharmaceuticals. While there is no specific report on the polymorphism of this compound, the potential for its existence can be inferred from the general behavior of benzothiazole derivatives.

The presence of a flexible methoxymethyl group and the possibility of different intermolecular interaction motifs, such as variations in halogen bonding and π–π stacking, could give rise to different polymorphic forms. Factors such as the solvent used for crystallization and the crystallization conditions (e.g., temperature, pressure) can influence which polymorph is obtained. Computational studies on benzothiazole derivatives have explored their thermodynamic properties, which can provide insights into the relative stability of potential polymorphs. mdpi.comresearchgate.net

The study of polymorphism in this compound would require experimental screening using various crystallization techniques and characterization by methods such as X-ray powder diffraction, differential scanning calorimetry, and solid-state NMR.

Computational Chemistry and Theoretical Modeling of 7 Iodo 2 Methoxymethyl Benzothiazole

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. proteobiojournal.com It is a widely used approach for studying benzothiazole (B30560) derivatives due to its balance of accuracy and computational efficiency. scirp.orgchemijournal.com

The first step in the computational analysis of 7-Iodo-2-methoxymethyl-benzothiazole would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. DFT methods, such as B3LYP, are commonly employed for this purpose, often in conjunction with a suitable basis set like 6-31G+ (d, p) to accurately describe the electronic distribution. scirp.org

The geometry optimization would yield key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzothiazole ring system and the orientation of the methoxymethyl and iodo substituents would be determined. nih.gov These optimized geometric parameters are crucial for understanding the molecule's shape and steric properties, which in turn influence its interactions with other molecules.

Once the optimized geometry is obtained, further calculations can elucidate the electronic structure of the molecule. This includes the determination of the molecular electrostatic potential (MEP) surface, which provides a visual representation of the charge distribution. The MEP map helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its reactive sites. scirp.org

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-31G+(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-S1 | 1.75 | S1-C2-N3 | 115.0 |

| C7a-S1 | 1.78 | C2-N3-C7a | 110.0 |

| C2-N3 | 1.32 | N3-C7a-C3a | 120.0 |

| C7a-N3 | 1.40 | C3a-C4-C5 | 120.0 |

| C7-I | 2.10 | C6-C7-I | 119.0 |

| C2-C8 | 1.50 | N3-C2-C8 | 122.0 |

| C8-O9 | 1.42 | C2-C8-O9 | 110.0 |

| O9-C10 | 1.43 | C8-O9-C10 | 112.0 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical computational results for similar benzothiazole derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. youtube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scispace.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. mdpi.com For this compound, the distribution of the HOMO and LUMO densities would reveal the regions of the molecule most likely to be involved in electron transfer processes. It is anticipated that the HOMO would be localized on the electron-rich benzothiazole ring system, while the LUMO might be distributed over the entire molecule, including the substituents.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 4.70 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical computational results for similar benzothiazole derivatives.

DFT calculations can also be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in infrared (IR) and Raman spectra. cardiff.ac.ukresearchgate.netnih.gov The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms, providing a detailed understanding of the molecule's vibrational behavior. core.ac.uk

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) region. mdpi.com These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the molecule's color and its interaction with light. scispace.com

NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts of the various nuclei (e.g., 1H, 13C) in the molecule can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.comescholarship.orgresearchgate.net These predicted chemical shifts can be compared with experimental NMR data to confirm the molecular structure. nih.govuq.edu.au

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Wavenumber/Wavelength/Chemical Shift |

| IR (cm⁻¹) | ~3050 (C-H stretch), ~1600 (C=N stretch), ~1450 (C=C stretch), ~1100 (C-O stretch) |

| Raman (cm⁻¹) | ~1580 (ring stretch), ~700 (C-S stretch) |

| UV-Vis (nm) | ~280, ~320 |

| ¹H NMR (ppm) | 7.5-8.5 (aromatic protons), 4.8 (CH₂), 3.5 (CH₃) |

| ¹³C NMR (ppm) | 165 (C2), 150-120 (aromatic carbons), 95 (C7), 75 (CH₂), 60 (CH₃) |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical computational results for similar benzothiazole derivatives.

Molecular Dynamics and Conformational Sampling

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. nih.govnih.gov By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape of the molecule. This is particularly relevant for the flexible methoxymethyl side chain, allowing for the identification of its preferred orientations and the energy barriers between different conformations. Conformational sampling techniques are employed to ensure that a representative range of molecular structures is explored during the simulation.

Computational Prediction of Molecular Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second molecule (the target), which is typically a protein or other biological macromolecule. biointerfaceresearch.commdpi.comresearchgate.net For this compound, molecular docking studies could be performed to identify potential biological targets and to understand the key interactions that stabilize the ligand-target complex. nih.govhilarispublisher.com

The docking process involves placing the ligand in the binding site of the target and calculating a "docking score," which is an estimate of the binding affinity. hilarispublisher.com The analysis of the docked pose can reveal specific interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom) that contribute to binding. This information is valuable for understanding the molecule's potential biological activity at a molecular level, without making any claims about its clinical efficacy.

Table 4: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | LEU83, VAL91, ALA103, LYS105 |

| Types of Interactions | Hydrophobic interactions, Hydrogen bond with backbone carbonyl, Halogen bond with a backbone amide |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical computational results for similar benzothiazole derivatives.

Analysis of Binding Affinities and Molecular Docking

Molecular docking is a computational technique pivotal in drug discovery and molecular biology, used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the interaction between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. The primary goal is to predict the binding mode and affinity, often quantified as a binding energy score.

In silico docking studies for benzothiazole derivatives have been successfully applied to a variety of biological targets, including enzymes and receptors implicated in cancer, microbial infections, and neurological disorders. nih.govwjarr.combiointerfaceresearch.com For instance, various benzothiazole compounds have been docked against targets like dihydroorotase and GABA-aminotransferase to explore their potential as antimicrobial and anticonvulsant agents, respectively. nih.govwjarr.com These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

For this compound, a typical molecular docking workflow would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be constructed and energetically minimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock, Glide, or Molegro Virtual Docker, the ligand would be placed into the binding site of the receptor. wjarr.com The program would then explore various conformations and orientations of the ligand within the binding site to find the most stable complex.

Scoring and Analysis: The stability of each pose would be evaluated using a scoring function, which calculates an estimated binding affinity (often in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions with amino acid residues in the binding pocket.

The binding affinity data generated from such studies are crucial for structure-activity relationship (SAR) analysis, guiding the design of more potent and selective inhibitors.

Illustrative Molecular Docking Data for a Benzothiazole Derivative Disclaimer: The following table is a hypothetical representation of data that could be generated from a molecular docking study of a benzothiazole compound against a protein kinase target. It is for illustrative purposes only.

| Parameter | Value |

|---|---|

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| PDB ID | 2J6M |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Hydrogen Bonds | Met793 (backbone), Lys745 (side chain) |

| Hydrophobic Interactions | Leu718, Val726, Ala743 |

Theoretical Studies of Optoelectronic Properties

The optoelectronic properties of benzothiazole derivatives are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. research-nexus.net Computational quantum chemistry methods are powerful tools for predicting these properties and understanding the underlying electronic structure.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common methods used for these investigations. researchgate.netscirp.orgworldscientific.com DFT is employed to determine the ground-state electronic structure, providing insights into molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter that influences the electronic and optical properties of a molecule. mdpi.com

TD-DFT is used to study the excited-state properties, allowing for the simulation of UV-Visible absorption and emission spectra. nih.gov These calculations can predict the maximum absorption wavelength (λmax), oscillator strengths (a measure of transition probability), and the nature of electronic transitions (e.g., π-π* or intramolecular charge transfer). scirp.org

For this compound, theoretical studies of its optoelectronic properties would likely involve:

Geometry Optimization: The molecular geometry would be optimized using a DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-31G(d,p)). nih.gov

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the HOMO and LUMO would be calculated to determine the energy gap and understand the electron density distribution. mdpi.com

Spectra Simulation: TD-DFT calculations would be performed to predict the electronic absorption and emission spectra, providing information on the compound's color and luminescence characteristics. nih.gov

Calculation of other properties: Other relevant properties like ionization potential, electron affinity, and reorganization energy can also be computed to assess the material's potential for charge transport applications. nih.gov

These theoretical predictions are invaluable for designing novel benzothiazole-based materials with tailored optoelectronic properties for specific technological applications.

Illustrative Optoelectronic Properties Data for a Benzothiazole Derivative Disclaimer: The following table is a hypothetical representation of data from a DFT/TD-DFT study of a benzothiazole compound. It is for illustrative purposes only.

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.2 eV | B3LYP/6-31G(d,p) |

| LUMO Energy | -2.5 eV | B3LYP/6-31G(d,p) |

| Energy Gap (HOMO-LUMO) | 3.7 eV | B3LYP/6-31G(d,p) |

| Max. Absorption Wavelength (λmax) | 350 nm | TD-B3LYP/6-31G(d,p) |

| Oscillator Strength (f) | 0.85 | TD-B3LYP/6-31G(d,p) |

| Major Electronic Transition | HOMO -> LUMO (π-π*) | TD-B3LYP/6-31G(d,p) |

Research Applications and Functional Derivatization in Chemical Sciences

Application as a Chemical Probe in Research Systems

There is no publicly available research detailing the development or use of 7-Iodo-2-methoxymethyl-benzothiazole as a chemical probe.

Development of Selective Molecular Tools

Information regarding the development of selective molecular tools based on this compound is not available in the scientific literature.

Exploration of Specific Molecular Target Interactions

There are no published studies on the specific molecular target interactions of this compound.

Role in Advanced Materials Science Research

The role of this compound in advanced materials science has not been documented in peer-reviewed publications.

Precursors for Polymeric Materials

There is no evidence in the available literature to suggest that this compound has been utilized as a precursor for polymeric materials.

Components in Organic Electronics Research

No research has been found that investigates the application of this compound in organic electronics.

Structure-Activity Relationship (SAR) Studies in Rational Ligand Design

Elucidation of Structural Determinants for Research Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzothiazole (B30560) derivatives, SAR studies have been crucial in optimizing their properties as enzyme inhibitors, receptor ligands, and imaging agents. In the context of this compound, a systematic SAR study would involve the synthesis and evaluation of a series of analogues to probe the importance of each substituent.

Key questions to be addressed in an SAR study would include:

The role of the 2-methoxymethyl group: How does the size and electronics of the alkoxyalkyl group at the 2-position affect binding affinity and selectivity for a target? Analogues with ethoxymethyl, propoxymethyl, or even cyclic ether substituents could be synthesized and tested.

The impact of the 7-iodo substituent: Is the iodine atom contributing to binding through halogen bonding, or is its primary role as a handle for further modification? Comparing the activity of analogues with other halogens (Cl, Br) or a simple hydrogen at the 7-position would be informative.

Positional isomers: The activity of the 7-iodo isomer could be compared with 4-, 5-, and 6-iodo isomers to understand the optimal substitution pattern on the benzene (B151609) ring.

Rational Design of Analogues with Enhanced Properties

The insights gained from SAR studies would enable the rational design of new analogues of this compound with improved properties. For instance, if SAR studies reveal that a larger, more lipophilic group at the 2-position enhances binding to a target protein, new derivatives could be synthesized accordingly. If the 7-iodo group is found to be a key interaction point, its halogen bonding potential could be fine-tuned by replacing it with other halogen bond donors.

The following table outlines a hypothetical SAR study on a series of 7-substituted-2-methoxymethyl-benzothiazoles, illustrating how structural modifications could influence a hypothetical biological activity.

| Compound ID | R¹ (at position 2) | R² (at position 7) | Biological Activity (IC₅₀, nM) - Hypothetical Target |

| Analogue 1 | -CH₂OCH₃ | -H | 500 |

| Analogue 2 | -CH₂OCH₃ | -F | 350 |

| Analogue 3 | -CH₂OCH₃ | -Cl | 150 |

| Analogue 4 | -CH₂OCH₃ | -Br | 80 |

| This compound | -CH₂OCH₃ | -I | 50 |

| Analogue 5 | -CH₂OCH₂CH₃ | -I | 65 |

| Analogue 6 | -CH₃ | -I | 200 |

This table presents hypothetical data to illustrate the principles of an SAR study.

Future Directions and Emerging Research Avenues

Integration of Machine Learning and Artificial Intelligence for Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of novel benzothiazole (B30560) derivatives. Traditional drug discovery is a lengthy and often inefficient process, but data-driven approaches can significantly accelerate the identification of promising new therapeutic agents. cam.ac.uknih.gov

ML models can be trained on vast datasets of existing benzothiazole compounds and their known biological activities to predict the therapeutic potential of new, virtual molecules. researchgate.net These models can identify complex structure-activity relationships (SARs) that may not be apparent through conventional analysis. biointerfaceresearch.com For a starting scaffold like 7-Iodo-2-methoxymethyl-benzothiazole, AI algorithms could predict how modifications to the methoxymethyl group or changes in the substitution pattern on the benzene (B151609) ring would affect its binding affinity to specific biological targets, such as protein kinases or microbial enzymes. biointerfaceresearch.comnih.gov This predictive power allows chemists to prioritize the synthesis of compounds with the highest probability of success, saving considerable time and resources. cam.ac.uk

Furthermore, generative AI models can design entirely new benzothiazole-based molecules optimized for specific properties, such as enhanced potency, reduced toxicity, or improved metabolic stability. nih.gov These computational tools can explore a vast chemical space to propose innovative structures that human designers might not conceive.

Table 1: Applications of AI/ML in Benzothiazole Compound Design

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Predictive Modeling | Utilizes algorithms to predict biological activity, toxicity, and pharmacokinetic properties based on molecular structure. nih.govresearchgate.net | Rapidly screen virtual derivatives for potential anticancer or antimicrobial activity. |

| Generative Design | Employs AI to create novel molecular structures with desired properties from scratch. | Design new analogues with potentially superior therapeutic profiles. |

| Reaction Prediction | Predicts the outcomes and optimal conditions for chemical reactions. cam.ac.uk | Optimize synthetic routes for higher yields and purity. |

| De Novo Drug Design | Designs molecules specifically to fit the binding site of a biological target. biointerfaceresearch.com | Develop potent and selective inhibitors for specific enzymes or receptors. |

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. airo.co.in Future research will focus on developing novel synthetic routes for this compound that are more efficient, cost-effective, and environmentally benign than traditional methods, which often rely on harsh conditions and hazardous solvents. nih.govbohrium.com

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. airo.co.in The condensation of precursors like o-aminothiophenols with aldehydes or other reagents can be accelerated under microwave irradiation. researchgate.net

Solvent-Free Reactions: Performing reactions in the absence of solvents minimizes waste and eliminates the risks associated with hazardous chemicals. airo.co.in

Use of Greener Solvents: Replacing conventional organic solvents with water, ionic liquids, or deep eutectic solvents (DES) is a major goal of sustainable synthesis. airo.co.in

Catalysis: The development of reusable and highly efficient catalysts, such as heterogeneous catalysts or biocatalysts like laccases, can improve the sustainability of benzothiazole synthesis. nih.gov For instance, using a mixture of H₂O₂/HCl as a catalyst in ethanol (B145695) provides an efficient route for synthesizing benzothiazole derivatives at room temperature. mdpi.com

These green approaches not only reduce the environmental impact but also enhance process safety and efficiency, making the production of benzothiazole derivatives more viable for industrial-scale applications. airo.co.in

Table 2: Comparison of Synthetic Methodologies for Benzothiazoles

| Parameter | Conventional Synthesis | Green Synthesis Approaches |

|---|---|---|

| Energy Consumption | Often high due to prolonged heating. | Reduced by up to 40% (e.g., microwave-assisted). airo.co.in |

| Waste Generation | Significant, due to solvent use and byproducts. | Reduced by up to 50% (e.g., solvent-free methods). airo.co.in |

| Reaction Time | Can be several hours to days. | Often reduced to minutes. nih.gov |

| Reagents | May involve toxic or hazardous chemicals. | Emphasizes use of safer, renewable reagents. airo.co.in |

| Catalysts | Often uses stoichiometric or non-reusable catalysts. | Focuses on recyclable and biocatalytic options. nih.gov |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are becoming indispensable tools for chemical research. These methods provide real-time data on the concentration of reactants, intermediates, and products, offering invaluable insights into reaction kinetics and pathways. organic-chemistry.org

For the synthesis of benzothiazoles, techniques like Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy can be adapted for real-time analysis. For example, research has shown that in certain visible-light-mediated syntheses of benzothiazoles, an in situ-generated disulfide acts as a photosensitizer. organic-chemistry.orgnih.gov This intermediate absorbs visible light and sensitizes molecular oxygen to generate the key oxidants required for the reaction. nih.gov By monitoring the formation and consumption of such transient species, researchers can precisely control reaction conditions to maximize yield and minimize byproduct formation. This level of process analytical technology (PAT) is essential for developing robust and scalable synthetic methods for compounds like this compound.

Multiscale Computational Modeling for Complex Systems

Computational chemistry provides powerful tools to investigate molecules at an atomic level. researchgate.net Techniques like Density Functional Theory (DFT) allow for the detailed study of the electronic structure, geometry, and reactivity of benzothiazole derivatives. mdpi.comnih.gov For this compound, computational models can be used to:

Predict Molecular Properties: Calculate geometric parameters (bond lengths and angles), vibrational frequencies, and thermodynamic properties. researchgate.netmdpi.com

Analyze Electronic Structure: Determine the distribution of electron density and map the molecular electrostatic potential (MESP), which helps in understanding how the molecule interacts with other molecules. mdpi.com

Simulate Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's chemical reactivity and stability. researchgate.netmdpi.com

Molecular Docking and Dynamics: These simulations can model the interaction between a benzothiazole derivative and a biological target, such as an enzyme's active site. biointerfaceresearch.comnih.gov This helps in understanding the binding mode and predicting the inhibitory potential of the compound, guiding the design of more effective drugs. nih.gov

By combining quantum mechanical calculations for the molecule itself with classical molecular dynamics for its interaction with a larger biological system, multiscale modeling provides a comprehensive picture of the compound's behavior. biointerfaceresearch.com

Table 3: Computational Modeling Techniques and Their Applications

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic properties, reactivity indices, spectroscopic data. mdpi.com | Understanding fundamental structure and chemical behavior. |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a target. biointerfaceresearch.com | Identifying potential biological targets and predicting potency. |

| Molecular Dynamics (MD) Simulation | Simulates the movement and interaction of atoms and molecules over time. nih.gov | Assessing the stability of the molecule-target complex. |

| Conformational Analysis | Identifies the most stable three-dimensional shapes (conformers) of a molecule. mdpi.com | Determining the bioactive conformation. |

Exploration of Novel Research Applications for Benzothiazole Scaffolds

The benzothiazole ring is a versatile scaffold that continues to find new applications across various scientific fields. nih.govtandfonline.com While its role in medicinal chemistry is well-established, emerging research is expanding its utility into new domains. mdpi.comresearchgate.net Future investigations into this compound could explore its potential in:

Targeted Cancer Therapy: Benzothiazole derivatives have shown promise as inhibitors of specific targets in cancer cells, such as protein kinases or the transcription factor FOXM1. nih.govresearchgate.net The specific substitution pattern of this compound could be optimized for high potency and selectivity against particular cancer types.

Neuroprotective Agents: Some benzothiazole compounds, like Riluzole, are used in treating neurological disorders. mdpi.com There is potential to explore new derivatives for conditions like Alzheimer's or Parkinson's disease.

Diagnostic and Imaging Agents: The fluorescent properties of some benzothiazole derivatives make them suitable for use as chemosensors or imaging agents. nih.govrsc.org They can be designed to detect specific ions, molecules (like peroxynitrite), or biological structures in vitro and in vivo. nih.gov

Materials Science: The rigid, planar structure and electronic properties of the benzothiazole ring system make it a candidate for inclusion in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com

The diverse biological activities associated with the benzothiazole core suggest that even subtle structural modifications, such as those present in this compound, could lead to the discovery of compounds with unique and valuable properties. nih.govtandfonline.com

Table 4: Diverse Applications of the Benzothiazole Scaffold

| Application Area | Mechanism/Use | Reference |

|---|---|---|

| Anticancer | Inhibition of enzymes like protein kinases, topoisomerases, and transcription factors. | mdpi.comresearchgate.net |

| Antimicrobial | Activity against various bacteria and fungi. | nih.gov |

| Anti-inflammatory | Inhibition of inflammatory pathways. | nih.govtandfonline.com |

| Antidiabetic | Potential inhibition of enzymes involved in glucose metabolism. | nih.gov |

| Neuroprotection | Modulation of neurological pathways (e.g., Riluzole for ALS). | mdpi.com |

| Diagnostics | Fluorescent probes for detecting biological molecules and ions. | nih.govrsc.org |

Q & A

Q. What are the standard synthetic routes for 7-Iodo-2-methoxymethyl-benzothiazole, and what reaction conditions are critical for yield optimization?

Methodological Answer: Synthesis typically involves halogenation and functionalization of benzothiazole precursors. Key steps include:

- Iodination : Direct iodination at the 7-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under reflux .

- Methoxymethyl introduction : Reaction of 2-aminobenzothiazole derivatives with methoxymethyl chloride in the presence of a base (e.g., K₂CO₃) in DMF or THF .

- Catalytic optimization : Microwave-assisted synthesis (e.g., 130°C for 45 minutes in ethanol) can improve reaction rates and yields .

Q. Critical Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–130°C |

| Solvent | Ethanol, DMF |

| Catalyst | K₂CO₃, NaH |

| Reaction Time | 4–12 hours |

Q. How can researchers characterize this compound to confirm its structural integrity?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methoxymethyl protons at δ 3.3–3.5 ppm and ¹³C NMR for iodine-induced deshielding at C7) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]+ expected at m/z 321.2).

- Melting Point : Compare with literature values (e.g., analogs like 6-methoxy derivatives melt at 183°C) .

- Elemental Analysis : Ensure purity (>95% C, H, N, S content) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer: Adhere to OSHA and GHS guidelines:

- Ventilation : Use local exhaust ventilation to avoid inhalation of dust or vapors .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. For spills, use self-contained breathing apparatus (SCBA) .

- Storage : Keep in airtight containers away from strong oxidizers (e.g., peroxides) at 2–8°C .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives like this compound?

Methodological Answer: Contradictions often arise from assay variability or structural nuances. Strategies include:

- Comparative Studies : Test the compound alongside structurally similar analogs (e.g., 6-methoxy or 4-fluoro derivatives) under identical conditions .

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., MCF-7 for antitumor activity vs. HEK293 for cytotoxicity) .

- Mechanistic Profiling : Use RNA sequencing or proteomics to identify unique molecular targets (e.g., HIV-1 protease inhibition vs. tubulin binding) .

Q. What computational tools are effective for predicting the interaction of this compound with biological targets?

Methodological Answer: Leverage AI-driven platforms and molecular docking:

- Retrosynthesis Tools : Use Reaxys or Pistachio databases to predict synthetic pathways and reactive intermediates .

- Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations (e.g., binding poses similar to 9c in acetylcholinesterase inhibition) .

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability and toxicity risks .

Q. How can researchers optimize the stability of this compound under varying experimental conditions?

Methodological Answer: Stability depends on pH, temperature, and solvent polarity:

- pH Stability : Test degradation kinetics in buffers (pH 2–12) using HPLC monitoring. Iodo-benzothiazoles are typically stable at pH 5–8 .

- Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (>200°C for most benzothiazoles) .

- Solvent Compatibility : Avoid DMSO for long-term storage; use acetonitrile or methanol .

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining yield?

Methodological Answer: Scale-up challenges include heat dissipation and purity control. Solutions:

- Flow Chemistry : Continuous flow reactors for iodination steps to improve heat management .

- Catalyst Recycling : Immobilize catalysts (e.g., Pd/C for coupling reactions) to reduce costs .

- Purification : Use flash chromatography (hexane:ethyl acetate gradients) or recrystallization from ethanol/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.